6-Nitro-4-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-4-oxohexanoic acid is a medium-chain fatty acid that features a nitro group at the sixth position and an oxo group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for synthesizing 6-nitro-4-oxohexanoic acid involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes omega-amino compounds. This enzymatic method utilizes an enzyme from the Phialemonium species, which efficiently catalyzes the oxidative deamination of 6-aminohexanoic acid to produce 6-oxohexanoic acid . The reaction is carried out in a potassium phosphate buffer at a pH of 7.0 and a temperature of 30°C for 30 hours .
Industrial Production Methods: Industrial production of this compound can involve the liquid-phase oxidation of cyclohexane. This process, often catalyzed by cobalt naphthenate, results in the formation of various bifunctional carboxylic acids, including 6-oxohexanoic acid . The nitro group can be introduced through subsequent nitration reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-4-oxohexanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-4-oxohexanoic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-nitro-4-oxohexanoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological nucleophiles such as cysteine and histidine residues in proteins . This interaction can lead to post-translational modifications of proteins, affecting their function and activity. The compound can also participate in oxidative stress and inflammatory pathways, contributing to its biological effects.
Comparison with Similar Compounds
6-Oxohexanoic Acid: Lacks the nitro group but shares the oxo group at the fourth position.
Adipic Acid: A bifunctional carboxylic acid with similar chain length but different functional groups.
6-Hydroxyhexanoic Acid: Contains a hydroxy group instead of an oxo group.
Uniqueness: 6-Nitro-4-oxohexanoic acid is unique due to the presence of both nitro and oxo groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
6-nitro-4-oxohexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c8-5(1-2-6(9)10)3-4-7(11)12/h1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIILZEKSMDUWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CC[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.